9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Overview
Description
“9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a chromeno[8,7-e][1,3]oxazin core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[8,7-e][1,3]oxazin core, followed by the introduction of the 4-methoxyphenyl group and the 1,1-dioxidotetrahydrothiophen-3-yl group. Common reagents and catalysts used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
“9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the chromeno[8,7-e][1,3]oxazin core suggests possible applications in treating various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or DNA. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chromeno[8,7-e][1,3]oxazin Derivatives: Compounds with similar core structures but different substituents.
Thiophene Derivatives: Compounds containing the thiophene ring with various functional groups.
Phenyl Ethers: Compounds with the 4-methoxyphenyl group attached to different cores.
Uniqueness
The uniqueness of “9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
9-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S/c1-27-16-4-2-14(3-5-16)19-11-28-22-17(21(19)24)6-7-20-18(22)10-23(13-29-20)15-8-9-30(25,26)12-15/h2-7,11,15H,8-10,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXFTKCIURXJII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701108399 | |
Record name | 9,10-Dihydro-3-(4-methoxyphenyl)-9-(tetrahydro-1,1-dioxido-3-thienyl)-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701108399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946385-19-9 | |
Record name | 9,10-Dihydro-3-(4-methoxyphenyl)-9-(tetrahydro-1,1-dioxido-3-thienyl)-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946385-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Dihydro-3-(4-methoxyphenyl)-9-(tetrahydro-1,1-dioxido-3-thienyl)-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701108399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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